molecular formula C7H12O2 B153389 Methyl 2-hexenoate CAS No. 13894-63-8

Methyl 2-hexenoate

Cat. No. B153389
CAS RN: 13894-63-8
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-AATRIKPKSA-N
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Description

Methyl 2-hexenoate is a chemical compound that is relevant in various chemical reactions and processes. While the provided papers do not directly discuss methyl 2-hexenoate, they do provide insights into the behavior of similar molecules and their reactions, which can be extrapolated to understand the properties and reactivity of methyl 2-hexenoate.

Synthesis Analysis

The synthesis of related compounds often involves the manipulation of functional groups and the formation of carbon-carbon bonds. For instance, the synthesis of ethyl (2E, 7R)-7-acetoxy-4-oxo-2-octenoate from D-glucose involves a series of reactions including dehalogenation and oxidation, which are common in the synthesis of complex organic molecules . Similarly, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid from methyl 2-hydeoxy-3-butenoate demonstrates the importance of isomerization and self-condensation reactions in the formation of flavoring substances .

Molecular Structure Analysis

The molecular structure of compounds can be determined using various techniques such as X-ray crystallography. For example, the crystal structure of the hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin complex with p-nitrophenol was elucidated using this method, revealing the shape and interactions within the complex . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and physical properties.

Chemical Reactions Analysis

Methyl 2-hexenoate and similar compounds undergo a variety of chemical reactions. The reaction of methyl 4,5-epoxy-2-hexenoate with methylcopper reagents shows regio- and stereo-selectivity, which is significant in the synthesis of complex organic molecules . Additionally, the reaction of (4R,5R)- and (4S,5S)-4,5-epoxy-2(E)-hexenoates with secondary amines demonstrates the potential for creating diastereomerically pure compounds, which is important in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hexenoate can be inferred from studies on similar compounds. For example, the combustion chemistry of methyl-3-hexenoate has been studied extensively, providing insights into its oxidation characteristics and kinetic behavior during combustion . The experimental and kinetic modeling study of trans-methyl-3-hexenoate oxidation further highlights the role of the carbon-carbon double bond in the oxidation process . These studies are essential for understanding the reactivity and stability of compounds under various conditions.

Scientific Research Applications

  • Combustion and Oxidation Studies Methyl 2-hexenoate has been extensively studied for its combustion and oxidation characteristics. Gerasimov et al. (2020) conducted detailed investigations on the combustion chemistry of methyl-3-hexenoate, which included experiments in a jet-stirred reactor and a shock tube, alongside quantum chemistry calculations. This research helps in understanding the combustion mechanisms and refining kinetic models for similar compounds (Gerasimov et al., 2020).

  • Hydrogenation Kinetics The kinetics of methyl sorbate hydrogenation, which involves methyl trans-2-hexenoate, was explored by Kukula and Červený (1999). Their study focused on the catalytic hydrogenation using metallic catalysts and revealed insights into the production of various intermediates, including methyl trans-2-hexenoate (Kukula & Červený, 1999).

  • Synthesis of Complex Molecules The synthesis of complex molecules, such as (+)-Methyl (R,E)-6-Benzyloxy-4-hydroxy-2-hexenoate, involves the use of methyl 2-hexenoate. March et al. (1995) described the synthesis process in both racemic and enantiopure forms, providing significant contributions to the field of organic chemistry and synthesis (March et al., 1995).

  • Oxidation Studies Whitlock and Nawar (1976) examined the thermal oxidation of mono-unsaturated short chain fatty acids, including methyl 2-hexenoate. They analyzed the decomposition products and proposed reaction mechanisms for the formation of these products, contributing to the understanding of fatty acid oxidation (Whitlock & Nawar, 1976).

  • Biochemical Pathways in Plants In a study by Tamogami et al. (2015), methyl jasmonate elicited the production of methyl (E)‐2‐hexenoate from (Z)‐2‐hexenol in the medicinal herbal plant Achyranthes bidentata. This research contributes to understanding the biochemical pathways in plants and the role of esters in plant responses (Tamogami et al., 2015).

Safety And Hazards

Methyl 2-hexenoate is harmful by inhalation, in contact with skin, and if swallowed . It is a flammable liquid and vapour . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid smoking . Protective gloves, protective clothing, eye protection, and face protection should be worn . The container and receiving equipment should be grounded/bonded .

properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 2-hexenoate

CAS RN

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13894-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hexenoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-hex-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hexenoic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-HEXENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
344
Citations
WK Rohwedder, AF Mabrouk… - The Journal of Physical …, 1965 - ACS Publications
… Both methyl 2-hexenoate and methyl sórbate had characteristic peaks at M — … Formation of the mass 87 fragment of methyl 2-hexenoate appears to be due to cleavage of the 3-4 carbon…
Number of citations: 55 pubs.acs.org
CB Whitlock, WW Nawar - Journal of the American Oil …, 1976 - Wiley Online Library
… also found in the oxidation products of methyl 2-hexenoate. According to Farmer's theory, four … In the case of methyl 2-hexenoate, amethylenic abstraction can occur only at position 4, …
Number of citations: 2 aocs.onlinelibrary.wiley.com
SG Gordon, K Smith, JL Rabinowitz, PR Vagelos - Journal of lipid research, 1973 - Elsevier
… Prior to examination of unknown samples, a solution containing authentic 14C-labeled butyl trans-3-methyl-2hexenoate ([WIBTMH) was utilized as a standard to confirm the column and …
Number of citations: 40 www.sciencedirect.com
GR Takeoka, RG Buttery, LC Ling, RY Wong… - LWT-Food Science and …, 1998 - Elsevier
… ethyl (E)-2-methyl-2-hexenoate. Esters were prepared in the following way: 2–3 mL of the … Ethyl (E)-2-methyl2-hexenoate had very similar 13C NMR values to those reported for the …
Number of citations: 20 www.sciencedirect.com
T Ibuk, M Tanak, H Nemoto, Y Yamamoto - Tetrahedron, 1989 - Elsevier
The reaction of 4,5-epoxy-2-hexenoate (3) with methylcopper, dimethylcuprate, and their BF 3 , complexes gave predominantly the γ-methylated product (5) via S N 2 process, while the …
Number of citations: 38 www.sciencedirect.com
LM Seitz, MS Ram - Journal of agricultural and food chemistry, 2004 - ACS Publications
… , 51, and 61), m/z 111 and 129 for 2-methyl-2-hexenoate [38 (lacks 129), 74, 87, 88, and 89), … homologue, that is, 2-pentyl 2-methyl-2-hexenoate (74). Esters with saturated acid moieties …
Number of citations: 35 pubs.acs.org
R Rossi, A Carpita, P Cossi - Tetrahedron, 1992 - Elsevier
Stereoisomerically pure alkyl (E)-2-tributylstannyl-2-alkenoates, (E)-8, which are easily prepared by palladium-catalyzed reaction between tributylstannane and alkyl 2-alkynoates, 15, …
Number of citations: 52 www.sciencedirect.com
CU Pittman Jr, BT Kim, WM Douglas - The Journal of Organic …, 1975 - ACS Publications
… converted selectively (96-97%) to (Z)-methyl 3-hexenoate with small amounts of methyl hexanoateand (-E)-methyl 2-hexenoate in cyclohexane at 160 and 500 psi of hydrogen. The …
Number of citations: 61 pubs.acs.org
CN Huhtanen, EJ Guy - Journal of Food Science, 1984 - Wiley Online Library
The antifungal property of the gas phases of a number of alkenoic and alkynoic acids and esters was investigated by placing the compounds in desiccators containing suspended bread…
Number of citations: 19 ift.onlinelibrary.wiley.com
K ISOBE, M FUSE, H KOSUGI, H HAGIWARA, H UDA - Chemistry Letters - jlc.jst.go.jp
… In the reaction with 2-hexenoate, the use of methyl 2-hexenoate gave an extremely low yield of the product (see Table 1). The reason was unresolved. Assignment of the trans …
Number of citations: 0 jlc.jst.go.jp

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